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Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014

Excessive consumption of fructose has been linked to the rising prevalence of metabolic
disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis
(NASH).[1] The primary enzyme responsible for the initial step in fructose metabolism is
ketohexokinase (KHK), also known as fructokinase.[2][3] KHK catalyzes the ATP-dependent
phosphorylation of fructose to fructose-1-phosphate (F-1-P).[2] This process is unique
because, unlike glycolysis, it bypasses the key regulatory checkpoint controlled by
phosphofructokinase.[3]

The KHK gene produces two splice isoforms: KHK-A and KHK-C.[4] KHK-C, the predominant
isoform in the liver, intestine, and kidney, exhibits a much higher affinity for fructose than KHK-A
and is considered the primary driver of fructose metabolism.[4][5] The rapid, unregulated
phosphorylation of fructose by KHK-C can lead to intracellular ATP depletion, subsequent
generation of uric acid, and provides substrates for de novo lipogenesis (DNL), contributing to
the pathophysiology of metabolic diseases.[3] Consequently, the inhibition of KHK-C presents a
promising therapeutic strategy for treating these conditions.[6][7]

PF-06835919: A Potent and Selective KHK Inhibitor

PF-06835919 is a first-in-class, potent small-molecule inhibitor of ketohexokinase developed
for the treatment of metabolic disorders.[1][8] It demonstrates high selectivity for the KHK-C
isoform over the KHK-A isoform, effectively blocking the initial, rate-limiting step in fructose
metabolism.[9][10] Preclinical and clinical studies have shown that by inhibiting KHK, PF-
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06835919 effectively reduces fructose metabolism, leading to decreased liver fat accumulation
and improvements in metabolic parameters.[8][11]

Core Mechanism of Action

The primary mechanism of action of PF-06835919 is the direct, reversible inhibition of the KHK-
C enzyme. By binding to the active site of KHK-C, PF-06835919 prevents the phosphorylation
of fructose to F-1-P. This action leads to several downstream physiological effects:

e Reduction of F-1-P Accumulation: Inhibition of KHK directly lowers intracellular
concentrations of F-1-P in hepatocytes.[10]

» Preservation of ATP Levels: By blocking the rapid consumption of ATP for fructose
phosphorylation, the inhibitor mitigates cellular ATP depletion.[3]

o Decreased De Novo Lipogenesis: The reduction in F-1-P limits the substrate available for the
synthesis of triglycerides, thereby reducing fat accumulation in the liver.[12]

 Increased Urinary Fructose Excretion: With the primary metabolic pathway blocked,
unmetabolized fructose is increasingly excreted in the urine.[8][10]
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Caption: Fructose metabolism pathway and the inhibitory action of PF-06835919 on KHK-C.

Quantitative Data
Table 1: In Vitro Potency and Selectivity
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Parameter Target/System Value Reference
ICso0 Human KHK-C 8.4nM-10nM [9][10]
ICso Human KHK-A 66 nM - 170 nM [9][10]
Selectivity KHK-A / KHK-C ~8-17 fold [9][10]
) Primary Human
ICso (F-1-P Reduction) 0.232 uM [10]
Hepatocytes
) Primary Rat
ICso (F-1-P Reduction) 2.801 uM [10]
Hepatocytes
Table 2: Preclinical Pharmacokinetics
. Clearance Volume of
Species . o Reference
(mL/min/kg) Distribution (L/kg)
Rat 0.4 0.17 [1][13]
Dog 1.3 0.38 [1][13]
Monkey 0.4 0.22 [1][13]

ble 3: Clinical Effi Pl lies i |

Dose Endpoint Result p-value Reference
% Reduction in 26.5% (vs.
300 mg once )
dail Whole Liver Fat 7.78% for <0.0395 [11]
ai
Y (6 weeks) placebo)
% Change in -17.05% (vs.
150 mg once )
dail Whole Liver Fat -5.26% for N/A [14]
ai
Y (16 weeks) placebo)
% Change in -19.13% (vs.
300 mg once )
dail Whole Liver Fat -5.26% for 0.0288 [14]
ai
Y (16 weeks) placebo)
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Experimental Protocols
Protocol 1: Recombinant Human KHK-C Inhibition Assay

This assay quantifies the inhibitory potency of PF-06835919 against the KHK-C enzyme.

e Enzyme and Substrates: Recombinant human KHK-C is used. The reaction mixture includes
fructose as the primary substrate and ATP as the phosphate donor.

o Assay Principle: The assay measures the amount of ADP produced, which is stoichiometric
to the amount of F-1-P generated. ADP is detected using a coupled enzyme system (e.g.,
pyruvate kinase and lactate dehydrogenase) where the oxidation of NADH to NAD+ is
monitored by the decrease in absorbance at 340 nm.

o Methodology:

o Areaction buffer is prepared containing HEPES, KCI, MgClz, phosphoenolpyruvate,
NADH, pyruvate kinase, and lactate dehydrogenase.

o Serial dilutions of PF-06835919 are pre-incubated with the KHK-C enzyme in the reaction
buffer.

o The reaction is initiated by adding a mixture of ATP and fructose.

o The plate is immediately placed in a spectrophotometer and the change in absorbance at
340 nm is measured over time.

o The rate of reaction is calculated for each inhibitor concentration.

o 1Cso values are determined by plotting the percent inhibition against the logarithm of the
inhibitor concentration and fitting the data to a four-parameter logistic equation.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b610014?utm_src=pdf-body
https://www.benchchem.com/product/b610014?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

KHK-C Enzyme Inhibition Assay Workflow
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Caption: A typical workflow for an in vitro KHK-C enzyme inhibition assay.

Protocol 2: Fructose-1-Phosphate (F-1-P) Reduction
Assay in Primary Hepatocytes

This cell-based assay confirms the activity of the inhibitor in a relevant biological system.

o Cell System: Cryopreserved primary human or rat hepatocytes are thawed, plated, and
allowed to form a monolayer.

e Assay Principle: The assay measures the ability of PF-06835919 to block the formation of
intracellular F-1-P in hepatocytes following a fructose challenge.

» Methodology:

o

Hepatocytes are seeded in collagen-coated plates and cultured overnight.

o Cells are washed and pre-incubated with various concentrations of PF-06835919 in media
for 1-2 hours.

o A fructose challenge is initiated by adding a defined concentration of fructose to the media.

o After a set incubation period (e.g., 60 minutes), the reaction is quenched by adding ice-
cold perchloric acid or methanol to lyse the cells and precipitate proteins.

o The cell lysates are neutralized and centrifuged to remove debris.
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o The supernatant, containing F-1-P, is analyzed using liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o 1Cso values are calculated by plotting the reduction in F-1-P levels against the inhibitor
concentration.

Pharmacokinetics and Metabolism

The disposition of PF-06835919 is influenced by both metabolic enzymes and membrane
transporters.

¢ Absorption and Distribution: The molecule is orally available.[15] Its distribution into the liver,
the primary site of action, is facilitated by active uptake transporters, including Organic Anion
Transporter 2 (OAT2) and Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[1][13]
Studies in human hepatocytes suggest that OAT2-mediated transport is the dominant
pathway, accounting for approximately 60% of the total uptake.[1][13]

o Metabolism: PF-06835919 undergoes both oxidative metabolism and glucuronidation.[1] The
primary cytochrome P450 enzymes involved are CYP3A, CYP2C8, and CYP2C9, while
UGT2BY7 is responsible for the acyl glucuronidation.[1][13] Despite being a substrate for
these enzymes, the molecule exhibits low intrinsic clearance.[1] In clinical studies, PF-
06835919 was not found to be a significant inducer of CYP3A in vivo.[15]
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Hepatic Disposition of PF-06835919
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Caption: Hepatic uptake and metabolism pathways for PF-06835919.
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Conclusion

PF-06835919 is a potent and selective inhibitor of KHK-C, the key enzyme driving hepatic
fructose metabolism. Its mechanism of action is centered on blocking the conversion of
fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic consequences
of excessive fructose consumption, such as ATP depletion and increased de novo lipogenesis.
Quantitative in vitro and in vivo data confirm its potency and efficacy in reducing liver fat. The
well-characterized pharmacokinetic profile, involving active hepatic uptake, supports its
targeted action in the liver. These findings establish PF-06835919 as a targeted therapeutic
agent for metabolic disorders like NAFLD and NASH, driven by fructose overconsumption.
Although Pfizer has discontinued its development for NASH, the compound remains a critical
tool for understanding the role of KHK in metabolic disease.[16]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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